molecular formula C12H6F3N B11883936 1-Cyano-6-(trifluoromethyl)naphthalene

1-Cyano-6-(trifluoromethyl)naphthalene

Cat. No.: B11883936
M. Wt: 221.18 g/mol
InChI Key: NZVABQRCYMZNGE-UHFFFAOYSA-N
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Description

1-Cyano-6-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF₃) attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-6-(trifluoromethyl)naphthalene can be synthesized through various methodsThe reaction conditions typically involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines .

Scientific Research Applications

1-Cyano-6-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-6-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .

Comparison with Similar Compounds

  • 1-Cyano-6-methoxy-5-(trifluoromethyl)naphthalene
  • 1-Cyano-6-chloro-5-(trifluoromethyl)naphthalene

Comparison: 1-Cyano-6-(trifluoromethyl)naphthalene is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H6F3N

Molecular Weight

221.18 g/mol

IUPAC Name

6-(trifluoromethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3N/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-6H

InChI Key

NZVABQRCYMZNGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C#N

Origin of Product

United States

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